3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide
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Overview
Description
3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE is a complex organic compound with a benzodiazepine core Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the propanamide and benzamide groups. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to achieve the required purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new anxiolytic and sedative drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties in addition to anxiolytic effects.
Uniqueness
3-[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDO]-N-METHYLBENZAMIDE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C20H20N4O4/c1-21-18(26)12-5-4-6-13(11-12)22-17(25)10-9-16-20(28)23-15-8-3-2-7-14(15)19(27)24-16/h2-8,11,16H,9-10H2,1H3,(H,21,26)(H,22,25)(H,23,28)(H,24,27) |
InChI Key |
IHTUPGAWIWPPFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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